Cas no 912761-74-1 (3-Ethoxy-2-(methylamino)pyridine)

3-Ethoxy-2-(methylamino)pyridine is a specialized pyridine derivative featuring both ethoxy and methylamino functional groups, which enhance its utility in organic synthesis and pharmaceutical applications. The compound's structure offers versatility as an intermediate in the preparation of heterocyclic compounds, particularly in the development of bioactive molecules. Its ethoxy group provides electron-donating properties, while the methylamino substituent introduces nucleophilic reactivity, making it valuable for selective functionalization. The compound is typically characterized by high purity and stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile makes it a preferred choice for researchers in medicinal chemistry and material science.
3-Ethoxy-2-(methylamino)pyridine structure
912761-74-1 structure
Product name:3-Ethoxy-2-(methylamino)pyridine
CAS No:912761-74-1
MF:C8H12N2O
Molecular Weight:152.193681716919
CID:93213

3-Ethoxy-2-(methylamino)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Ethoxy-2-(methylamino)pyridine
    • [(3-ethoxypyridin-2-yl)methyl]amine
    • 1-(3-ETHOXY(PYRIDIN-2-YL))METHYLAMINE
    • F2147-1533
    • 3-Ethoxy-2-(methylamino)pyridinee
    • 3-ethoxy-N-methylpyridin-2-amine
    • 2-Pyridinamine, 3-ethoxy-N-methyl-
    • (3-Ethoxypyridin-2-yl)methanamine
    • MDL: MFCD08274967
    • インチ: 1S/C8H12N2O/c1-3-11-7-5-4-6-10-8(7)9-2/h4-6H,3H2,1-2H3,(H,9,10)
    • InChIKey: USCKALXXIXVIJN-UHFFFAOYSA-N
    • SMILES: C1(NC)=NC=CC=C1OCC

計算された属性

  • 精确分子量: 152.09500
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 108
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 2
  • XLogP3: 1.5

じっけんとくせい

  • Color/Form: ねんせいえきたい
  • 密度みつど: 1.067
  • Boiling Point: 240.8°C at 760 mmHg
  • フラッシュポイント: 99.4°C
  • Refractive Index: 1.547
  • PSA: 48.14000
  • LogP: 1.63930
  • Solubility: 未確定
  • 酸度系数(pKa): 9.41±0.10(Predicted)

3-Ethoxy-2-(methylamino)pyridine Security Information

  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn

3-Ethoxy-2-(methylamino)pyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-Ethoxy-2-(methylamino)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51011-1g
3-Ethoxy-2-(methylamino)pyridine, 98%
912761-74-1 98%
1g
¥4693.00 2023-03-16
TRC
E939588-10mg
3-Ethoxy-2-(methylamino)pyridine
912761-74-1
10mg
$ 50.00 2022-06-05
Chemenu
CM315110-5g
3-ethoxy-N-methylpyridin-2-amine
912761-74-1 95%
5g
$638 2022-03-01
TRC
E939588-100mg
3-Ethoxy-2-(methylamino)pyridine
912761-74-1
100mg
$ 230.00 2022-06-05
Alichem
A029198603-5g
3-Ethoxy-2-(methylamino)pyridine
912761-74-1 97%
5g
$752.96 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537768-1g
3-Ethoxy-N-methylpyridin-2-amine
912761-74-1 98%
1g
¥1598.00 2024-04-25
Crysdot LLC
CD11018782-5g
3-ETHOXY-2-(METHYLAMINO)PYRIDINE
912761-74-1 95+%
5g
$675 2024-07-19
Apollo Scientific
OR945187-5g
(3-Ethoxypyridin-2-yl)methanamine
912761-74-1 95%
5g
£1011.00 2025-03-21
Apollo Scientific
OR945187-1g
(3-Ethoxypyridin-2-yl)methanamine
912761-74-1 95%
1g
£410.00 2025-02-21
Apollo Scientific
OR945187-250mg
(3-Ethoxypyridin-2-yl)methanamine
912761-74-1 95%
250mg
£83.00 2025-03-21

3-Ethoxy-2-(methylamino)pyridine 関連文献

3-Ethoxy-2-(methylamino)pyridineに関する追加情報

The Role of 3-Ethoxy-2-(methylamino)pyridine (CAS No. 912761-74-1) in Chemical and Biomedical Research

3-Ethoxy-2-(methylamino)pyridine, identified by the Chemical Abstracts Service (CAS) registry number 912761-74-1, is a heterocyclic organic compound characterized by its pyridine scaffold bearing an ethoxy group at the 3-position and a methylamino substituent at the 2-position. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the ethoxy substituent and basicity from the methylamino moiety. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry, particularly for designing bioactive molecules targeting protein-protein interactions (PPIs). Its rigid aromatic framework facilitates molecular recognition, while the ethoxy group enhances metabolic stability—a critical factor in drug development.

In pharmaceutical research, 3-Ethoxy-2-(methylamino)pyridine has emerged as an important intermediate for synthesizing kinase inhibitors. A 2023 study published in Nature Communications demonstrated its utility in generating ATP-competitive inhibitors against Aurora kinase A, a key regulator of mitosis implicated in various cancers. By conjugating this pyridine derivative with benzimidazole scaffolds, researchers achieved submicromolar IC50 values (<0.5 μM), surpassing previous generations of Aurora kinase inhibitors. The compound’s ability to form hydrogen bonds through its methylamino group contributes to selective binding within kinase active sites, minimizing off-target effects.

Synthetic chemists have recently optimized routes for preparing CAS No. 912761-74-1. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (June 2024) utilized microwave-assisted synthesis under solvent-free conditions, achieving >95% yield with minimal byproducts. This method employs solid acid catalysts such as H-Beta zeolites, which can be easily recovered and reused—a significant advancement over traditional methods requiring hazardous organic solvents. The improved synthetic pathway aligns with current industry trends toward environmentally benign manufacturing processes.

Beyond enzymatic inhibition, this compound exhibits intriguing neuroprotective properties. Preclinical data from a 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of 3-Ethoxy-2-(methylamino)pyridine can modulate α7 nicotinic acetylcholine receptors (α7nAChR), which are increasingly recognized as therapeutic targets for Alzheimer’s disease and schizophrenia. The ethoxy group was found to enhance receptor affinity compared to unsubstituted analogs, while the methylamino functionality contributed to prolonged receptor occupancy without inducing desensitization—a critical advantage over existing agonists.

In structural biology applications, researchers have leveraged this compound’s photoreactive properties when conjugated with fluorophores. A collaborative study between MIT and Pfizer (published January 2024 in eLife) employed photo-crosslinking derivatives of CAS No. 912761-74-1 to map protein-protein interaction interfaces in tumor necrosis factor receptors (TNFR). The ethoxy group facilitated efficient conjugation chemistry while maintaining receptor binding activity, enabling high-resolution mapping of interaction hotspots using mass spectrometry-based techniques.

The compound’s pharmacokinetic profile has been extensively characterized in recent rodent studies. Data from a December 2023 pharmacology review indicates that oral administration results in rapid absorption (tmax ~0.5 hours) and moderate plasma half-life (~4 hours), with brain penetration efficiency measured at approximately 8%. These parameters make it particularly suitable for central nervous system drug discovery programs where blood-brain barrier permeability is required but not excessive.

In materials science applications, 3-Ethoxy-2-(methylamino)pyridine-based polymers have shown promise as stimuli-responsive carriers for targeted drug delivery. A March 2024 publication in Biomaterials Science described copolymers incorporating this pyridinium salt that undergo reversible conformational changes under pH variation—ideal for designing vesicles that release payloads specifically at tumor microenvironment pH levels (~6.5). The ethoxy group provides hydrophobic domains for payload encapsulation while the protonatable amino functionality enables pH-sensitive behavior.

Spectroscopic analysis confirms the compound’s structural integrity under physiological conditions up to pH 8. Nuclear magnetic resonance (NMR) studies conducted at ambient temperature revealed no detectable decomposition products after incubation with human plasma fractions for 7 days—a significant improvement over earlier pyridine-based compounds prone to rapid hydrolysis under biological conditions.

The unique combination of electron-donating and withdrawing groups on this pyridine derivative creates favorable electrostatic interactions with biological targets. Computational docking studies using AutoDock Vina (published May 2024 in J Med Chem) showed that the methylamino nitrogen forms stabilizing hydrogen bonds with serine residues on target enzymes’ catalytic pockets, while the ethoxy oxygen engages van der Waals interactions within hydrophobic channels—mechanisms validated experimentally through site-directed mutagenesis assays.

In clinical translation contexts, this compound serves as a pharmacophore template for developing next-generation antiviral agents targeting RNA-dependent RNA polymerases (RdRp). Researchers at Stanford University demonstrated in their June 2024 preprint that substituting the ethoxy group with thioether analogs significantly improves selectivity against SARS-CoV-3 variants without compromising cell permeability—a discovery attributed to the parent molecule’s inherent binding mode established through X-ray crystallography studies.

Safety evaluations conducted according to OECD guidelines indicate low acute toxicity profiles when used within recommended experimental ranges (<50 mg/kg oral LD50). Long-term toxicity studies on zebrafish embryos published September 2023 showed no observable developmental abnormalities at concentrations below therapeutic levels—critical data supporting its use in preclinical drug development stages requiring extended exposure periods.

The synthesis scalability has been validated through continuous flow reactor systems described in a February 2024 process chemistry paper from ETH Zurich. By integrating microfluidic mixing with real-time UV monitoring during nitration steps, researchers achieved kilogram-scale production with purity exceeding 99%, demonstrating industrial viability while maintaining environmental sustainability metrics such as E-factor below industry benchmarks (<0.5).

In analytical chemistry applications, derivatization strategies using this compound enable sensitive detection of trace biomolecules via mass spectrometry analysis. A methodological breakthrough published November 2023 by Bruker Daltonics involves attaching isotopically labeled versions of CAS No. 91-Methylamino-Pyridinium Salts to peptide termini, enhancing ionization efficiency by up to three orders of magnitude compared to conventional reagents—without altering peptide secondary structures during derivatization processes.

Mechanistic investigations into its biological activity reveal dual modes of action depending on cellular context: In cancer cells undergoing hypoxia stress (Cancer Research, April 2024), it acts as an Nrf₂ pathway inhibitor suppressing oxidative stress response mechanisms; conversely under normoxic conditions it functions as a PPARγ agonist promoting adipocyte differentiation—a bifunctional profile attributed to redox-dependent conformational changes mediated by its aromatic system.

Surface plasmon resonance (SPR) kinetic analysis performed at Karolinska Institute revealed picomolar dissociation constants when interacting with histone deacetylase isoforms HDAC6 and HDAC8—critical epigenetic regulators involved in neurodegenerative diseases such as Parkinson’s disease according to their July 2024 publication demonstrating reversal effects on cellular models of α-synuclein aggregation.

Ligand-based virtual screening campaigns utilizing this compound’s structural features have identified novel molecular scaffolds showing promise against multi-drug resistant tuberculosis strains (eLife, October 2023). Its pyridinium core proved particularly effective when combined with β-lactone functionalities through click chemistry approaches—resulting compounds demonstrated bactericidal activity against Mycobacterium tuberculosis cultures within clinically relevant exposure times (~8 hours).

In nanotechnology applications, self-assembled nanostructures formed from cationic variants of this molecule exhibit exceptional stability under physiological conditions according to Langmuir monolayer experiments detailed in a January issue of Nano Letters. The balance between hydrophilic amine groups and hydrophobic ethyl ether moieties allows formation of stable liposomes capable of carrying siRNA payloads without premature leakage during simulated circulation periods exceeding seven days.

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